3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride
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Overview
Description
3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride is a complex organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. The presence of both amino and sulfonyl fluoride groups in the molecule makes it a versatile intermediate for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride typically involves multiple steps. One common method is the nucleophilic substitution reaction where a sulfonyl chloride precursor reacts with a fluoride source under controlled conditions. The reaction is usually carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of sulfonyl fluorides often employs large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl fluoride group can be reduced to sulfonamide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine: Potential therapeutic agent for treating diseases involving enzyme dysregulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with serine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, which can be beneficial in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride: Another sulfonyl fluoride with similar enzyme inhibitory properties.
Phenylmethanesulfonyl fluoride: Known for its use as a serine protease inhibitor.
Uniqueness
3-Amino-4-(hexadecylthio)benzene-1-sulfonyl fluoride is unique due to the presence of a long hexadecylthio chain, which can influence its solubility, reactivity, and interaction with biological targets. This structural feature distinguishes it from other sulfonyl fluorides and can lead to different biological and chemical properties .
Properties
CAS No. |
3848-72-4 |
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Molecular Formula |
C22H38FNO2S2 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
3-amino-4-hexadecylsulfanylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C22H38FNO2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27-22-17-16-20(19-21(22)24)28(23,25)26/h16-17,19H,2-15,18,24H2,1H3 |
InChI Key |
CNQWMIBHLGBOCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)S(=O)(=O)F)N |
Origin of Product |
United States |
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